REACTION_CXSMILES
|
[CH:1]1([CH2:6]O)[CH2:5][CH2:4][CH2:3][CH2:2]1.C(N(CC)CC)C.CS([Cl:19])(=O)=O.O.[NH2:21][NH2:22]>O1CCCC1.C(O)C.O>[ClH:19].[ClH:19].[CH:1]1([CH2:6][NH:21][NH2:22])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4,8.9.10|
|
Name
|
|
Quantity
|
51.1 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)CO
|
Name
|
|
Quantity
|
82.6 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
67.2 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
510 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
84.3 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
281 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
94 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
380 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 10° C.
|
Type
|
CUSTOM
|
Details
|
the internal temperature below 10° C.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with toluene (765 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a crude product of Compound (Ie) (86.9 g)
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at 45° C. to 55° C. for 7 hours
|
Duration
|
7 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with chloroform (562 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (94 mL) twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
ADDITION
|
Details
|
To the solution was added conc. HCl (85 g) at an internal temperature below 10° C., methanol (190 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the solid
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the concentrated residue was added 2-propanol (234 mL)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure four times
|
Type
|
ADDITION
|
Details
|
To the concentrated residue was added 2-propanol (85 mL)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 40° C.
|
Type
|
ADDITION
|
Details
|
n-hexane (170 mL) was added dropwise
|
Type
|
WAIT
|
Details
|
at 40° C. over 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 40° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Then, the mixture was cooled to 10° C. over 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred at an internal temperature below 10° C. for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with a mixed solution of cooled n-hexane/2-propanol (2:1) (36 mL)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.C1(CCCC1)CNN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.6 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 60872.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |